benzofuran-2-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound you mentioned is a derivative of benzofuran and imidazole, which are both important heterocyclic compounds in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
One study explores the synthesis and antimicrobial activity of new pyridine derivatives, demonstrating the potential of related compounds for use in combating bacterial and fungal infections. The research highlights the variable and modest activity of synthesized compounds against investigated strains, indicating a direction for further exploration in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antitubercular and Cytotoxicity Screening
Another application involves the efficient synthesis and screening of benzofuran and benzo[d]isothiazole derivatives for their inhibitory effects on Mycobacterium tuberculosis. This research found that certain compounds displayed promising inhibitory activities against MTB DNA gyrase, as well as being non-cytotoxic in eukaryotic cells, suggesting potential use in treating tuberculosis (Reddy et al., 2014).
Anti-HIV Activity
The compound has also been linked to anti-HIV research, with studies on nitroimidazoles showing the synthesis of derivatives with potential as non-nucleoside reverse transcriptase inhibitors. These compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showcasing the compound's relevance in the development of new treatments for HIV (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Anti-Mycobacterial Chemotypes
Research identifying benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes presents another significant application. These compounds have shown potential anti-tubercular activity with low cytotoxicity, suggesting their suitability as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Anti-inflammatory Agents
Furthermore, the synthesis and evaluation of some piperazine derivatives as anti-inflammatory agents present an exploration into the compound's utility in reducing inflammation. This research synthesized derivatives through reactions of substituted piperazines, highlighting their potential in treating inflammatory conditions (Patel, Karkhanis, & Patel, 2019).
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .
Mechanism of Action
Target of action
Imidazole-containing compounds, like “1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride”, have been found to show a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and DNA, leading to diverse biological activities .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on their structure and the specific targets they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, some imidazole derivatives have been found to show antioxidant potential, suggesting that they might interact with pathways involved in oxidative stress .
Pharmacokinetics
The ADME properties of “1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride” would depend on factors such as its chemical structure and formulation. Generally, imidazole-containing compounds are known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of action
The molecular and cellular effects of “1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride” would depend on its specific targets and mode of action. As mentioned, imidazole-containing compounds can have diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-(1-benzofuran-2-carbonyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride”. For example, the solubility and stability of imidazole-containing compounds can be affected by pH .
properties
IUPAC Name |
1-benzofuran-2-yl-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2.ClH/c1-2-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)16-13-14-5-3-4-6-15(14)24-16;/h3-8,13H,2,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIPEDYCCAWYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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